molecular formula C9H9FO3 B1442454 4-Fluoro-3-(methoxymethyl)benzoic acid CAS No. 1333834-34-6

4-Fluoro-3-(methoxymethyl)benzoic acid

Cat. No.: B1442454
CAS No.: 1333834-34-6
M. Wt: 184.16 g/mol
InChI Key: UZWWRLXMWHKQLY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxymethyl)benzoic acid is a fluoro-substituted benzoic acid derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxymethyl group at the 3-position on the benzoic acid ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions:

    Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving elevated temperatures and polar solvents.

    Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used under reflux conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Esters: Methyl and ethyl esters of this compound are common products.

Scientific Research Applications

4-Fluoro-3-(methoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require fluorine substitution for enhanced biological activity and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and increasing lipophilicity. The methoxymethyl group can also influence the compound’s pharmacokinetic properties by affecting its solubility and metabolic stability.

Comparison with Similar Compounds

    4-Fluoro-3-methylbenzoic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and applications.

    3-Fluoro-4-methoxybenzoic acid: The positions of the fluorine and methoxy groups are reversed, leading to different chemical properties and reactivity.

Uniqueness: 4-Fluoro-3-(methoxymethyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxymethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound in the synthesis of specialized organic molecules and in the development of pharmaceuticals with improved efficacy and stability.

Properties

IUPAC Name

4-fluoro-3-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWRLXMWHKQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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